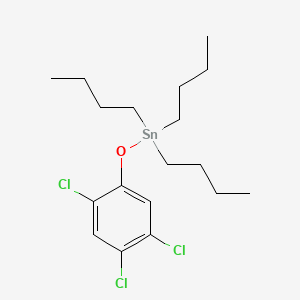
Tributyl(2,4,5-trichlorophenoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2,4,5-trichlorophenoxy)stannane is an organotin compound with the molecular formula C18H29Cl3OSn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2,4,5-trichlorophenoxy)stannane can be synthesized through the reaction of 2,4,5-trichlorophenol with tributyltin chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,4,5-trichlorophenoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and chlorinated phenols.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Tributyl(2,4,5-trichlorophenoxy)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of tributyl(2,4,5-trichlorophenoxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition or activation of enzymatic activity. This interaction is crucial for its biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(2,4,5-trichlorophenoxy)tin
- Tributyl(2,4,5-trichlorophenoxy)stannane
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of tributyltin and trichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
73927-98-7 |
|---|---|
Molecular Formula |
C18H29Cl3OSn |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
tributyl-(2,4,5-trichlorophenoxy)stannane |
InChI |
InChI=1S/C6H3Cl3O.3C4H9.Sn/c7-3-1-5(9)6(10)2-4(3)8;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
FJUXTGREXZMJIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)


![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
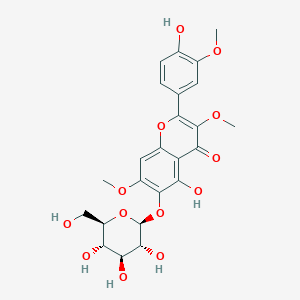


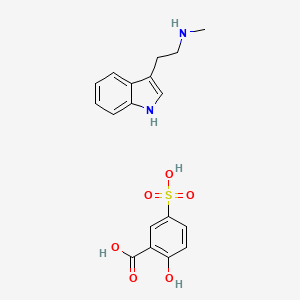
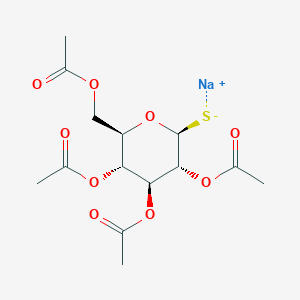
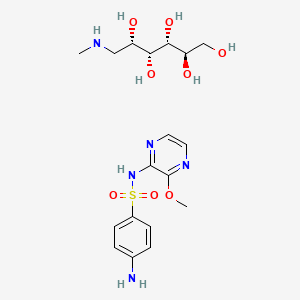

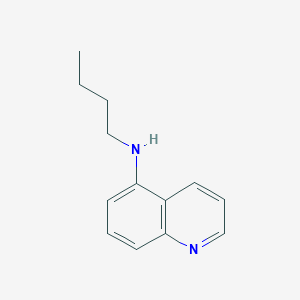
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
